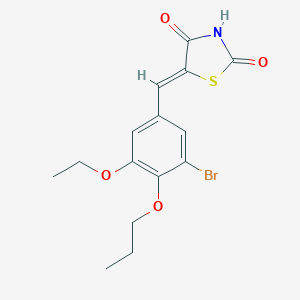
5-(3-bromo-5-ethoxy-4-propoxybenzylidene)-1,3-thiazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-bromo-5-ethoxy-4-propoxybenzylidene)-1,3-thiazolidine-2,4-dione is a synthetic organic compound that belongs to the thiazolidinedione class. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a thiazolidine-2,4-dione core with various substituents, makes it an interesting subject for scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-bromo-5-ethoxy-4-propoxybenzylidene)-1,3-thiazolidine-2,4-dione typically involves the condensation of a substituted benzaldehyde with thiazolidine-2,4-dione under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is usually refluxed for several hours to ensure complete conversion.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and purity. This could involve the use of more efficient catalysts, alternative solvents, or continuous flow reactors to enhance the reaction rate and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
5-(3-bromo-5-ethoxy-4-propoxybenzylidene)-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiazolidine derivatives.
Substitution: The bromine atom in the benzylidene moiety can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base like triethylamine or pyridine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiazolidinedione derivatives.
Applications De Recherche Scientifique
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties.
Medicine: Thiazolidinedione derivatives are known for their potential as antidiabetic agents, and this compound could be explored for similar therapeutic applications.
Industry: The compound may find use in the development of new materials or as a precursor for other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5-(3-bromo-5-ethoxy-4-propoxybenzylidene)-1,3-thiazolidine-2,4-dione is not well-documented. similar compounds often exert their effects by interacting with specific molecular targets, such as enzymes or receptors. The thiazolidinedione core is known to bind to peroxisome proliferator-activated receptors (PPARs), which play a role in regulating glucose and lipid metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
Rosiglitazone: A well-known thiazolidinedione used as an antidiabetic agent.
Pioglitazone: Another thiazolidinedione with similar therapeutic applications.
Troglitazone: An older thiazolidinedione that was withdrawn from the market due to safety concerns.
Uniqueness
5-(3-bromo-5-ethoxy-4-propoxybenzylidene)-1,3-thiazolidine-2,4-dione is unique due to its specific substituents, which may confer distinct biological activities or chemical reactivity compared to other thiazolidinediones. The presence of the bromine atom and the ethoxy and propoxy groups could influence its interaction with molecular targets and its overall pharmacokinetic properties.
Propriétés
Formule moléculaire |
C15H16BrNO4S |
|---|---|
Poids moléculaire |
386.3 g/mol |
Nom IUPAC |
(5Z)-5-[(3-bromo-5-ethoxy-4-propoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C15H16BrNO4S/c1-3-5-21-13-10(16)6-9(7-11(13)20-4-2)8-12-14(18)17-15(19)22-12/h6-8H,3-5H2,1-2H3,(H,17,18,19)/b12-8- |
Clé InChI |
KKLMZTJDBVJOGH-WQLSENKSSA-N |
SMILES |
CCCOC1=C(C=C(C=C1Br)C=C2C(=O)NC(=O)S2)OCC |
SMILES isomérique |
CCCOC1=C(C=C(C=C1Br)/C=C\2/C(=O)NC(=O)S2)OCC |
SMILES canonique |
CCCOC1=C(C=C(C=C1Br)C=C2C(=O)NC(=O)S2)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 2-amino-4-[2-(benzyloxy)-5-bromophenyl]-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate](/img/structure/B300552.png)
![N-{2-[(2-chlorobenzyl)sulfanyl]ethyl}-2-[4-methyl(methylsulfonyl)anilino]acetamide](/img/structure/B300553.png)
![N-(1-isopropyl-2-methylpropyl)-2-{4-methoxy[(4-methylphenyl)sulfonyl]anilino}acetamide](/img/structure/B300554.png)
![2-[5-chloro-2-methoxy(phenylsulfonyl)anilino]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B300555.png)
![methyl 2-amino-4-[2-(benzyloxy)-5-bromophenyl]-7-(dimethylamino)-4H-chromene-3-carboxylate](/img/structure/B300558.png)
![2-[(5E)-2,4-dioxo-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide](/img/structure/B300559.png)
![2-[5-(3,5-dichloro-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide](/img/structure/B300560.png)
![2-[2,4-dioxo-5-(2-pyridinylmethylene)-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide](/img/structure/B300563.png)
![2-[5-(3-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide](/img/structure/B300564.png)
![2-[5-(3-allyl-4,5-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide](/img/structure/B300565.png)
![2-[5-(3-ethoxy-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide](/img/structure/B300566.png)
![2-[5-(4-hydroxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide](/img/structure/B300567.png)
![2-{5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-fluorophenyl)acetamide](/img/structure/B300568.png)
